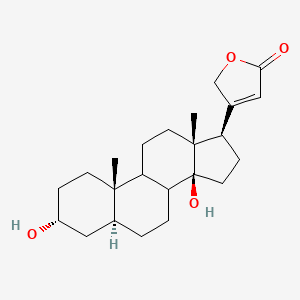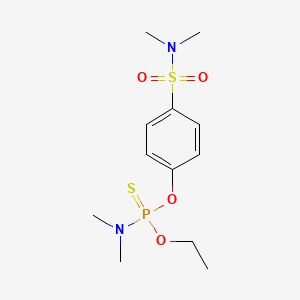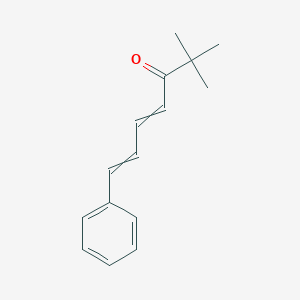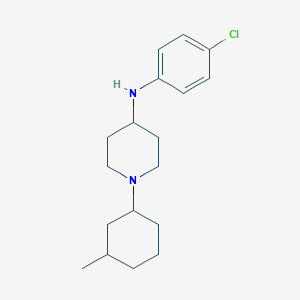
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 4-chlorophenyl group and a 3-methylcyclohexyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The 4-chlorophenyl group and the 3-methylcyclohexyl group are introduced through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(2-methylcyclohexyl)piperidin-4-amine
- N-(4-chlorophenyl)-1-(4-methylcyclohexyl)piperidin-4-amine
- N-(4-bromophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine
Uniqueness
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 3-methylcyclohexyl group provides distinct steric and electronic properties that differentiate it from similar compounds.
Properties
CAS No. |
5529-46-4 |
|---|---|
Molecular Formula |
C18H27ClN2 |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(3-methylcyclohexyl)piperidin-4-amine |
InChI |
InChI=1S/C18H27ClN2/c1-14-3-2-4-18(13-14)21-11-9-17(10-12-21)20-16-7-5-15(19)6-8-16/h5-8,14,17-18,20H,2-4,9-13H2,1H3 |
InChI Key |
KXAAJVGOGMNFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


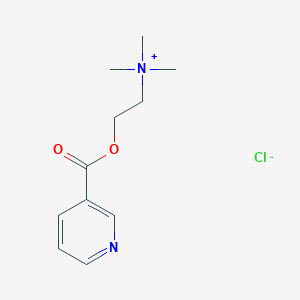
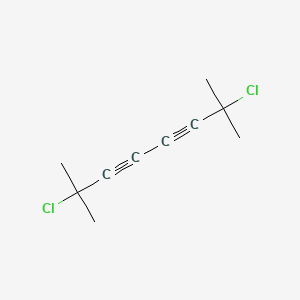
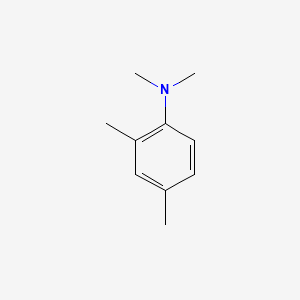
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
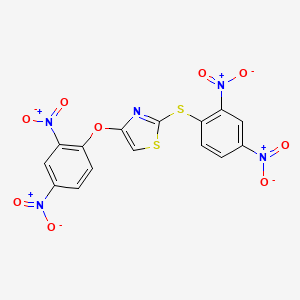
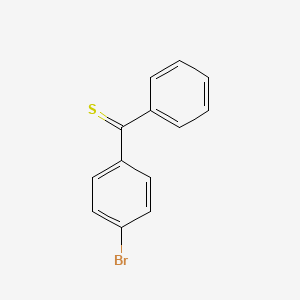
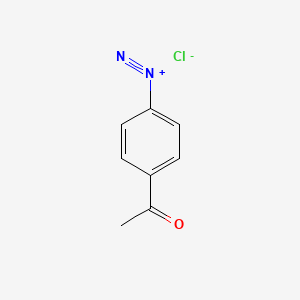

![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
